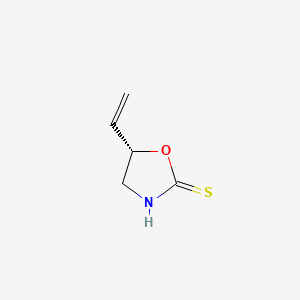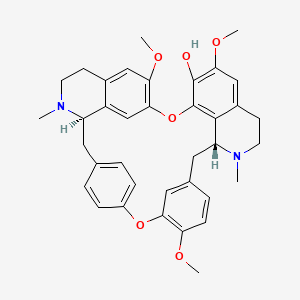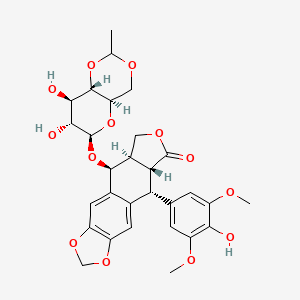
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etoposide and teniposide are semisynthetic analogues of podophyllotoxin that are used as antineoplastic agents in the therapy of several forms of solid tumors, leukemia and lymphoma, usually in combination with other agents. Both etoposide and teniposide are associated with an appreciable rate of serum enzyme elevations during therapy, and high doses have been implicated in causing clinically apparent acute liver injury including sinusoidal obstruction syndrome.
Applications De Recherche Scientifique
1. Cytotoxic and Cytokinetic Effects
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside (VP-16-213) has been studied for its effects on cell cycle progression and viability in human leukemic lymphoblasts. It was found to produce G2-phase arrest and cytotoxicity. The compound demonstrated different biochemical and cell kinetic effects, thereby influencing its cytotoxic activities. This suggests its potential as a potent compound for further cytotoxicity studies (Dow et al., 1983).
2. Pharmacokinetic Analysis
The compound has been analyzed for its pharmacokinetics in plasma using high-pressure liquid chromatography. This analysis is crucial for understanding its distribution and metabolism in the human body, which is essential for determining its therapeutic potential (Allen, 1980).
3. DNA Damage and Cytotoxicity
Research has shown that 4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside causes DNA damage, including single-strand breaks, double-strand breaks, and DNA-protein cross-links. This DNA damage correlates with cytotoxicity, indicating the compound's potential role in cancer therapeutics (Wozniak & Ross, 1983).
4. Induction of Apoptosis in Cancer Cells
Studies have demonstrated that similar compounds induce apoptosis and DNA fragmentation in cancer cells, along with changes in expression of apoptosis-regulating proteins. This indicates the compound's potential efficacy in treating cancer by triggering programmed cell death (Liu et al., 2010).
5. Multicompartment Pharmacokinetic Modeling
Research involving multicompartment pharmacokinetic modeling of the compound in humans reveals insights into its distribution, metabolism, and excretion. This knowledge is vital for optimizing its therapeutic use and understanding its behavior in the human body (Pelsor, Allen & Creaven, 1978).
Propriétés
Nom du produit |
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside |
|---|---|
Formule moléculaire |
C29H32O13 |
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
(5S,5aR,8aR,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22-,24+,25+,26+,27+,29-/m0/s1 |
Clé InChI |
VJJPUSNTGOMMGY-XOKDPUQFSA-N |
SMILES isomérique |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
SMILES canonique |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



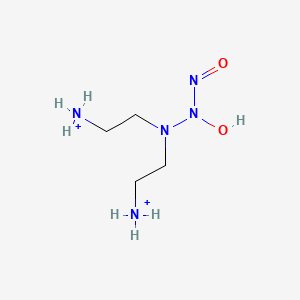
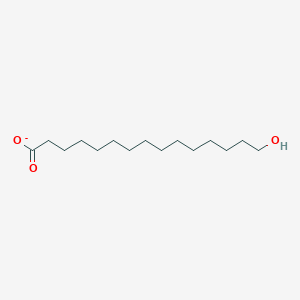
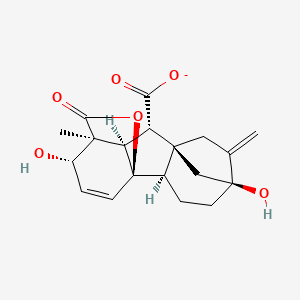
![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![7-[[(1R,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-1-benzopyran-2-one](/img/structure/B1240636.png)
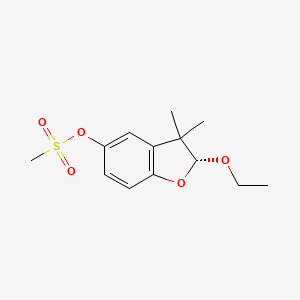
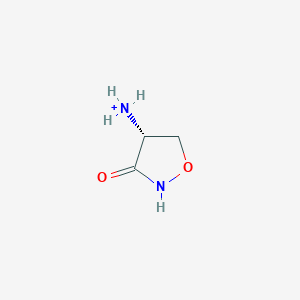
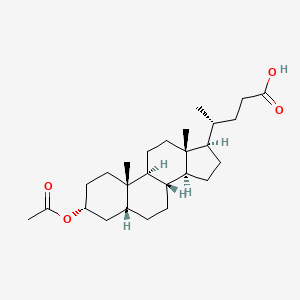
![(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240642.png)
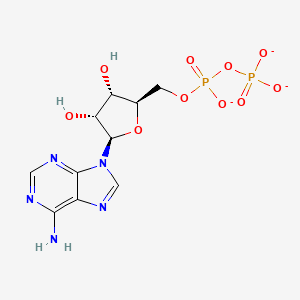
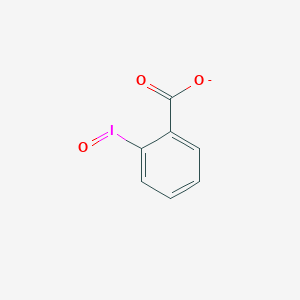
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)
